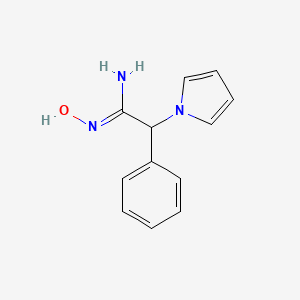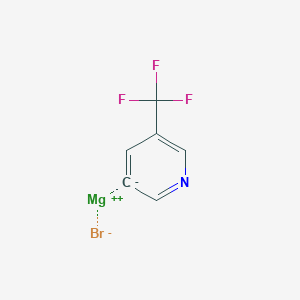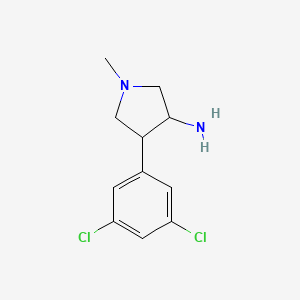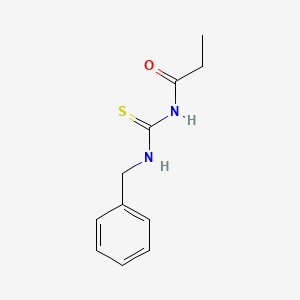
N-(benzylcarbamothioyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(benzylcarbamothioyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzyl group attached to a carbamothioyl group, which is further connected to a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzylcarbamothioyl)propanamide can be achieved through several methods. One common approach involves the condensation reaction between benzyl isothiocyanate and propanamide under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(benzylcarbamothioyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as a ligand in the formation of metal complexes, which can be used in various biological assays.
Medicine: Research has indicated its potential use as a corrosion inhibitor for mild steel in acidic environments, which is relevant for medical equipment.
Industry: Its role as a corrosion inhibitor extends to industrial applications, where it helps protect metal surfaces from corrosion.
Mechanism of Action
The mechanism by which N-(benzylcarbamothioyl)propanamide exerts its effects involves its interaction with molecular targets such as metal ions. The compound forms stable complexes with metal ions, which can inhibit corrosion processes. The pathways involved include the formation of a protective layer on the metal surface, preventing further oxidation and degradation.
Comparison with Similar Compounds
Similar Compounds
Propanamide: A simpler amide with similar structural features but lacking the benzyl and carbamothioyl groups.
Benzamide: Contains a benzyl group but lacks the carbamothioyl and propanamide moieties.
Thiourea Derivatives: Compounds with similar thiourea functionality but different substituents.
Uniqueness
N-(benzylcarbamothioyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to form stable metal complexes and act as a corrosion inhibitor sets it apart from simpler amides and thiourea derivatives.
Properties
Molecular Formula |
C11H14N2OS |
|---|---|
Molecular Weight |
222.31 g/mol |
IUPAC Name |
N-(benzylcarbamothioyl)propanamide |
InChI |
InChI=1S/C11H14N2OS/c1-2-10(14)13-11(15)12-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,12,13,14,15) |
InChI Key |
YSLFAFPLYOEPCI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC(=S)NCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[2-(trifluoroacetyl)hydrazinyl]carbonyl}phenyl)cyclohexanecarboxamide](/img/structure/B14873536.png)
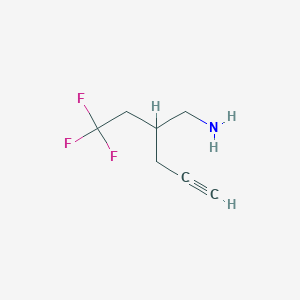
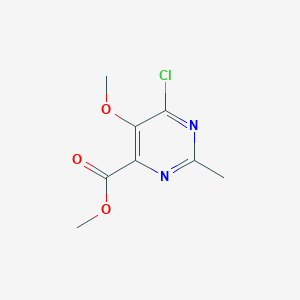
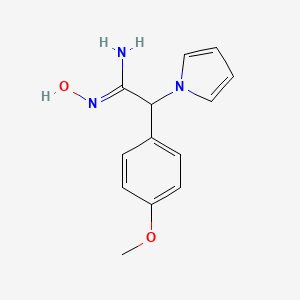
![(9R,13R,16S,17R)-16-[1-hydroxy-1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-8,8,13,17-tetramethyl-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-6-one](/img/structure/B14873568.png)


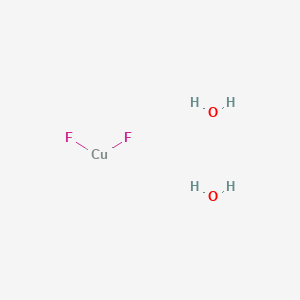
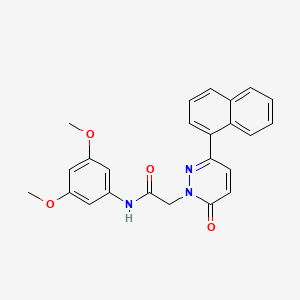
![2-(azepan-1-yl)-N-[4-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B14873596.png)
